2-Hydroxyheptanoic acid

Catalog No.
S608123
CAS No.
636-69-1
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyheptanoic acid

CAS Number

636-69-1

Product Name

2-Hydroxyheptanoic acid

IUPAC Name

2-hydroxyheptanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

RGMMREBHCYXQMA-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)O)O

Canonical SMILES

CCCCCC(C(=O)O)O

2-Hydroxyheptanoic acid is an organic compound classified as a medium-chain hydroxy fatty acid. Its chemical formula is C₇H₁₄O₃, and it features a hydroxyl group (-OH) attached to the second carbon of a heptanoic acid chain. This compound is also known for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry.

Due to limited research on its natural occurrence, a defined mechanism of action for 2-Hydroxyheptanoic acid within biological systems is not established. However, researchers have used it as a probe molecule to study fatty acid metabolism. The hydroxyl group might influence its interaction with enzymes involved in fatty acid breakdown or synthesis [].

Due to its functional groups. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of biodiesel and other chemical products.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in organic synthesis.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of shorter-chain fatty acids.

This compound exhibits notable biological activities. Research indicates that 2-hydroxyheptanoic acid may play a role in metabolic pathways involving fatty acids and could be involved in the detoxification processes within biological systems. It is also studied for its potential pharmacological effects, particularly in relation to its interaction with enzymes that metabolize fatty acids .

Several methods for synthesizing 2-hydroxyheptanoic acid have been explored:

  • Biological Synthesis: Microbial fermentation processes can convert heptanal into 2-hydroxyheptanoic acid with significant yields under optimized conditions .
  • Chemical Synthesis: Traditional organic synthesis methods involve the reduction of heptanoic acid derivatives or the use of specific reagents that introduce the hydroxyl group at the desired position .
  • Enantioselective Synthesis: Techniques such as the Nicholas-Schreiber reaction have been employed to achieve enantioselective syntheses of this compound, allowing for the production of specific stereoisomers .

2-Hydroxyheptanoic acid has various applications:

  • Pharmaceuticals: Its properties may be harnessed in drug formulations or as intermediates in pharmaceutical synthesis.
  • Food Industry: It could be utilized as a flavoring agent or preservative due to its fatty acid structure.
  • Cosmetics: The compound may be incorporated into skincare products for its moisturizing properties.

Studies have shown that 2-hydroxyheptanoic acid interacts with various enzymes and metabolic pathways. For instance, it has been observed to influence the activity of specific oxidases involved in fatty acid metabolism, which may have implications for understanding metabolic disorders .

Additionally, research indicates that it can act as a substrate for enzymes that catalyze the oxidation of hydroxy acids, contributing to its role in metabolic processes .

2-Hydroxyheptanoic acid shares structural similarities with other hydroxy fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-Hydroxyhexanoic AcidC₆H₁₂O₃Shorter chain length; more commonly studied
2-Hydroxyoctanoic AcidC₈H₁₆O₃Longer chain; higher hydrophobicity
3-Hydroxybutyric AcidC₄H₈O₃Short-chain; significant in energy metabolism
3-Hydroxyhexanoic AcidC₆H₁₂O₃Similar chain length but different hydroxyl position

The unique aspect of 2-hydroxyheptanoic acid lies in its medium-chain length and specific hydroxyl positioning, which influence its physical and chemical properties compared to similar compounds.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-hydroxyheptanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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